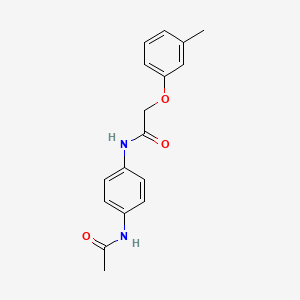
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide is 298.13174244 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical processes involving acetamide derivatives. The compound features an acetamido group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group. The synthesis typically involves the reaction of appropriate acyl chlorides with amines, followed by purification processes such as recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its antibacterial and anticancer properties.
Antibacterial Activity
Studies have demonstrated that derivatives of acetamides exhibit notable antibacterial effects against various bacterial strains. The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). For instance, a related study on substituted acetamides showed that certain derivatives effectively inhibited Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections, suggesting that similar mechanisms may be at play for this compound .
Minimum Inhibitory Concentration (MIC) values are crucial for assessing antibacterial potency. Table 1 summarizes the MIC values observed for related compounds:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A1 | 32 | E. coli |
| A2 | 16 | K. pneumoniae |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Research indicates that certain acetamide derivatives exhibit cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
A study on related compounds indicated that modifications to the acetamide structure could enhance anticancer efficacy. For instance, the introduction of electron-donating groups significantly improved cytotoxicity against cancer cells while maintaining low toxicity toward normal cells . This suggests that this compound might also possess similar properties.
Case Studies and Research Findings
- Antibacterial Efficacy Against Klebsiella pneumoniae : In vitro studies revealed that this compound demonstrated significant antibacterial activity, with potential mechanisms involving enzyme inhibition similar to those observed in other acetamides .
- Cytotoxicity in Cancer Models : The compound was tested against various cancer cell lines, showing promising results in reducing cell viability. The structure-activity relationship highlighted that specific substitutions could enhance its anticancer properties .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might interact with critical cellular targets involved in apoptosis pathways, leading to increased cell death in malignant cells .
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-3-5-16(10-12)22-11-17(21)19-15-8-6-14(7-9-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIFOOJVWSKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














